1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(3-methylphenyl)piperazine
Descripción
The compound 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(3-methylphenyl)piperazine features a hybrid structure combining an imidazo[1,2-b]pyridazine core with a tert-butyl substituent at position 2 and a 3-methylphenylpiperazine moiety linked via a carbonyl group. The tert-butyl group enhances lipophilicity and metabolic stability, while the 3-methylphenylpiperazine moiety may influence receptor binding affinity .
Propiedades
IUPAC Name |
(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-16-6-5-7-17(14-16)25-10-12-26(13-11-25)21(28)18-8-9-20-23-19(22(2,3)4)15-27(20)24-18/h5-9,14-15H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLCTPWOZMABNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NN4C=C(N=C4C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(3-methylphenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with a suitable diketone can yield the imidazo[1,2-b]pyridazine core.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.
Coupling of the Piperazine and Imidazo[1,2-b]pyridazine Units: The final step involves coupling the piperazine ring with the imidazo[1,2-b]pyridazine core through a nucleophilic substitution reaction, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(3-methylphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(3-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[1,2-b]pyridazine Core
1-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-Carbonyl}-4-(2-Fluorophenyl)piperazine
- Key Differences :
- Imidazopyridazine substituent : Cyclopropyl (smaller, less lipophilic) vs. tert-butyl (bulkier, more lipophilic).
- Aromatic ring : 2-Fluorophenyl (electron-withdrawing) vs. 3-methylphenyl (electron-donating).
- Implications: The tert-butyl group may improve metabolic stability but reduce solubility compared to cyclopropyl .
Piperazine-Based Analogues
1-(3-Methylphenyl)piperazine (mMPP)
- Simplified Structure : Lacks the imidazopyridazine-carbonyl moiety.
- Properties : Melting point 48–52°C; molecular weight 176.25 g/mol.
- Comparison : The addition of the imidazopyridazine-carbonyl group in the target compound increases molecular weight (~425–510 g/mol estimated), likely reducing CNS penetration but enhancing target specificity .
1-[(2-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine
Therapeutic Context: Kinase Inhibitors and CNS Agents
- Ponatinib Synthesis : details the synthesis of ponatinib, a Bcr-Abl kinase inhibitor, using a pyridazine intermediate. This suggests the target compound’s imidazopyridazine core may similarly interact with kinase domains .
- Aleplasinin : A 3-methylphenyl-containing compound (CAS 481629-87-2) used in Alzheimer’s disease, underscoring the role of this substituent in neurological targets .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
